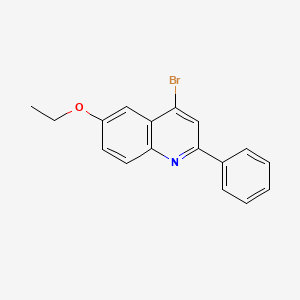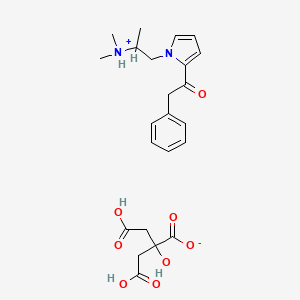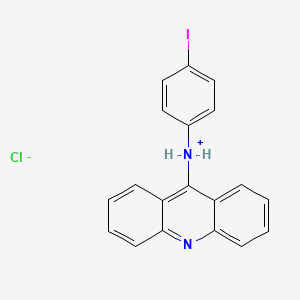
9-(p-Iodoanilino)acridine hydrochloride hemihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(p-Iodoanilino)acridine hydrochloride hemihydrate is a derivative of acridine, a class of heterocyclic compounds known for their broad range of biological activities. This compound is characterized by the presence of an iodine atom attached to the para position of the aniline group, which is further connected to the acridine moiety. The hydrochloride hemihydrate form indicates the presence of hydrochloric acid and water molecules in the crystal structure.
Vorbereitungsmethoden
The synthesis of 9-(p-Iodoanilino)acridine hydrochloride hemihydrate typically involves the following steps:
Starting Materials: The synthesis begins with acridine and p-iodoaniline as the primary reactants.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Catalysts and Reagents: Common reagents include hydrochloric acid to facilitate the formation of the hydrochloride salt and water to form the hemihydrate.
Purification: The product is purified through recrystallization, often using a mixture of ethanol and water to obtain the desired crystalline form.
Analyse Chemischer Reaktionen
9-(p-Iodoanilino)acridine hydrochloride hemihydrate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.
Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and potassium permanganate for oxidation. The reactions are usually carried out in polar solvents like ethanol or water.
Major Products: The major products depend on the specific reaction conditions but can include substituted acridines, quinones, and amines.
Wissenschaftliche Forschungsanwendungen
9-(p-Iodoanilino)acridine hydrochloride hemihydrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various acridine derivatives, which are important in the development of dyes and pigments.
Biology: The compound exhibits fluorescence properties, making it useful in biological imaging and as a fluorescent probe.
Medicine: Acridine derivatives, including this compound, have shown potential as anticancer agents due to their ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: The compound is used in the production of fluorescent dyes and materials for visualization of biomolecules.
Wirkmechanismus
The mechanism of action of 9-(p-Iodoanilino)acridine hydrochloride hemihydrate involves:
DNA Intercalation: The planar structure of the acridine moiety allows it to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.
Enzyme Inhibition: The compound can inhibit topoisomerase enzymes, which are essential for DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Molecular Targets and Pathways: The primary molecular targets are DNA and topoisomerase enzymes. The pathways involved include the inhibition of DNA synthesis and the induction of apoptosis through DNA damage.
Vergleich Mit ähnlichen Verbindungen
9-(p-Iodoanilino)acridine hydrochloride hemihydrate can be compared with other acridine derivatives:
9-Aminoacridine: Similar in structure but lacks the iodine atom, making it less effective in certain biological applications.
Amsacrine: An acridine derivative used as an anticancer agent, known for its ability to inhibit topoisomerase II.
Triazoloacridone: Another acridine derivative with potent anticancer activity, differing in the presence of a triazole ring.
The uniqueness of this compound lies in its iodine substitution, which enhances its biological activity and fluorescence properties, making it a valuable compound in scientific research and medical applications.
Eigenschaften
CAS-Nummer |
75651-04-6 |
|---|---|
Molekularformel |
C19H14ClIN2 |
Molekulargewicht |
432.7 g/mol |
IUPAC-Name |
acridin-9-yl-(4-iodophenyl)azanium;chloride |
InChI |
InChI=1S/C19H13IN2.ClH/c20-13-9-11-14(12-10-13)21-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19;/h1-12H,(H,21,22);1H |
InChI-Schlüssel |
FSVBAFZGGJGTGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=C(C=C4)I.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


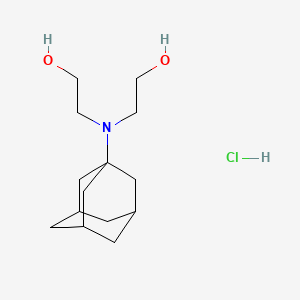
![(6-octadecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) octadecanoate](/img/structure/B13759969.png)
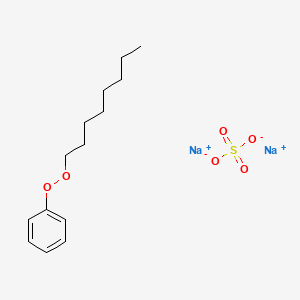
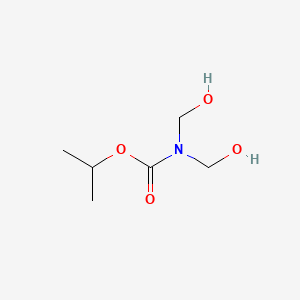
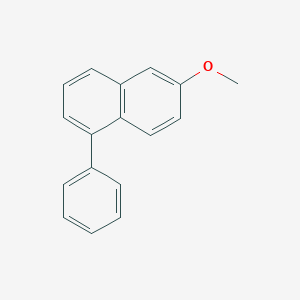
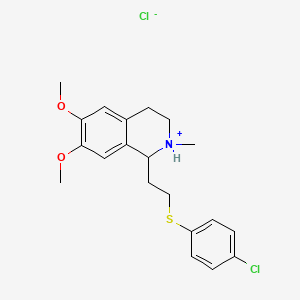
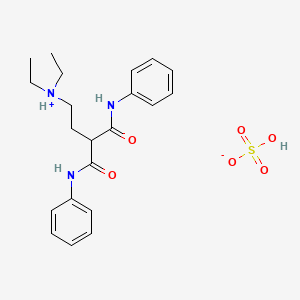
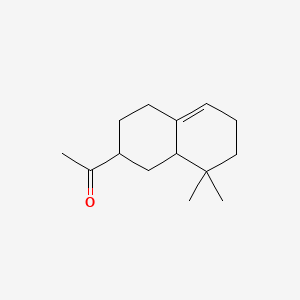
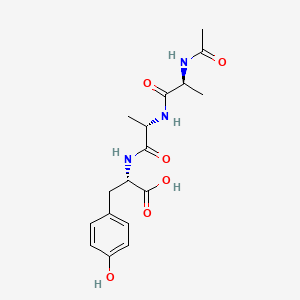
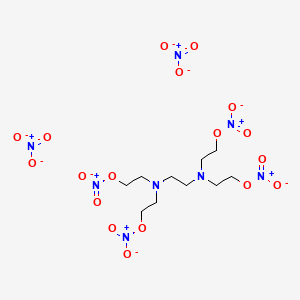
![4-hydroxy-3-[[4-(4-nitrophenyl)sulfanylphenyl]diazenyl]-1H-quinolin-2-one](/img/structure/B13760042.png)
